molecular formula C13H18IN3 B8266755 7-(1-Ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine

7-(1-Ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine

Cat. No. B8266755
M. Wt: 343.21 g/mol
InChI Key: KQJDDNCSNLUGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110580B2

Procedure details

Dissolve 7-(1-ethyl-propyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine (2.14 g, 9.84 mmol) in anhydrous acetonitrile (25 mL) and add 6 portions (0.5 g each) of N-iodosuccinimide (3.0 g, 13.3 mmol) at 10 min intervals. Stir the reaction for 4 h. Strip off the acetonitrile and dilute the resulting oil with dichloromethane (100 mL). Wash the orange solution with saturated ammonium chloride solution (2×50 mL). Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a dark red oil. Purify using flash chromatography, eluting with 100% pentane/0% (20% ethyl acetate/pentane) to 0% pentane/100% (20% ethyl acetate/pentane) in a step gradient of 50% increments to give an orange oil (3.28 g, 97%). 1H NMR (400 MHz, CDCl3): 6.44 (s, 1H), 3.59 (m, 1H), 2.61 (s, 3H), 2.49 (s, 3H), 1.86-1.76 (m, 4H), 0.85 (t, J=7.5 Hz, 6H).
Name
7-(1-ethyl-propyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:6]1[N:11]2[N:12]=[C:13]([CH3:15])[CH:14]=[C:10]2[N:9]=[C:8]([CH3:16])[CH:7]=1)[CH2:4][CH3:5])[CH3:2].[I:17]N1C(=O)CCC1=O>C(#N)C.ClCCl>[CH2:1]([CH:3]([C:6]1[N:11]2[N:12]=[C:13]([CH3:15])[C:14]([I:17])=[C:10]2[N:9]=[C:8]([CH3:16])[CH:7]=1)[CH2:4][CH3:5])[CH3:2]

Inputs

Step One
Name
7-(1-ethyl-propyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine
Quantity
2.14 g
Type
reactant
Smiles
C(C)C(CC)C1=CC(=NC=2N1N=C(C2)C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 4 h
Duration
4 h
WASH
Type
WASH
Details
Wash the orange solution with saturated ammonium chloride solution (2×50 mL)
CUSTOM
Type
CUSTOM
Details
Collect the organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a dark red oil
CUSTOM
Type
CUSTOM
Details
Purify
WASH
Type
WASH
Details
eluting with 100% pentane/0% (20% ethyl acetate/pentane) to 0% pentane/100% (20% ethyl acetate/pentane) in a step gradient of 50% increments

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)C1=CC(=NC=2N1N=C(C2I)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.